molecular formula C9H6Cl2N2S2 B115539 [(2,5-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide CAS No. 152382-16-6

[(2,5-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide

Cat. No. B115539
CAS RN: 152382-16-6
M. Wt: 277.2 g/mol
InChI Key: ACPPCWZYCZXFHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2,5-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene] cyanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DCDPS and is a member of the family of cyanamide derivatives. DCDPS has been studied for its unique properties and potential uses in the field of medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of DCDPS is not fully understood. However, studies have shown that DCDPS can induce apoptosis in cancer cells by activating the mitochondrial pathway. DCDPS can also inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
Studies have shown that DCDPS can have both biochemical and physiological effects. DCDPS has been shown to induce apoptosis in cancer cells, inhibit bacterial growth, and prevent the germination of seeds. DCDPS has also been shown to have low toxicity in animal studies, making it a potential candidate for further development.

Advantages and Limitations for Lab Experiments

The advantages of using DCDPS in lab experiments include its ease of synthesis, low toxicity, and potential applications in various fields. However, the limitations of using DCDPS in lab experiments include its limited solubility in water and its potential instability under certain conditions.

Future Directions

There are several potential future directions for research on DCDPS. In the field of medicine, further studies can be conducted to investigate the anticancer properties of DCDPS and its potential use in cancer therapy. In agriculture, research can be conducted to optimize the use of DCDPS as a herbicide and to investigate its potential environmental impact. In materials science, research can be conducted to synthesize new compounds using DCDPS as a building block and to investigate their potential applications. Overall, DCDPS has shown great potential in various fields, and further research can lead to the development of new applications and technologies.

Synthesis Methods

The synthesis of DCDPS involves the reaction of 2,5-dichlorobenzyl mercaptan with cyanamide in the presence of a base. The reaction occurs at room temperature and yields a white crystalline solid. The process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

DCDPS has been studied for its potential applications in various fields. In the field of medicine, DCDPS has been investigated for its anticancer properties. Studies have shown that DCDPS can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. DCDPS has also been studied for its potential use as an antibacterial agent.
In agriculture, DCDPS has been investigated for its potential use as a herbicide. Studies have shown that DCDPS can inhibit the growth of weeds and prevent the germination of seeds, making it a potential candidate for weed control.
In materials science, DCDPS has been studied for its potential use as a building block for the synthesis of new materials. DCDPS can be used to synthesize new compounds with unique properties that can be used in various applications.

properties

CAS RN

152382-16-6

Molecular Formula

C9H6Cl2N2S2

Molecular Weight

277.2 g/mol

IUPAC Name

[(2,5-dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide

InChI

InChI=1S/C9H6Cl2N2S2/c1-14-9(13-5-12)15-8-4-6(10)2-3-7(8)11/h2-4H,1H3

InChI Key

ACPPCWZYCZXFHW-UHFFFAOYSA-N

SMILES

CSC(=NC#N)SC1=C(C=CC(=C1)Cl)Cl

Canonical SMILES

CSC(=NC#N)SC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.